4,5-difluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of indan, featuring two fluorine atoms at the 4 and 5 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a precursor compound followed by reduction. One common method is to start with a functionalized indan derivative, which is then reacted with a fluorinating agent to introduce the fluorine atoms at the desired positions. The resulting intermediate is subsequently reduced to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated indan derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,5-difluoro-2,3-dihydro-1H-inden-1-one, while nucleophilic substitution can introduce various functional groups at the fluorine positions .
Scientific Research Applications
4,5-Difluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,5-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2,3-dihydro-1H-inden-1-one
- 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine
- 4,5-Dimethyl-2,3-dihydro-1H-inden-1-ol
- 4,5-Dichloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
4,5-Difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, while the hydroxyl group enhances its solubility and ability to form hydrogen bonds. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4,5-difluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2 |
InChI Key |
OLXLGPHHILUIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2F)F |
Origin of Product |
United States |
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